BenchChemオンラインストアへようこそ!

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Lipophilicity Physicochemical property Drug-likeness

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide (CAS 1311279-93-2) is a synthetic biaryl benzamide derivative belonging to the class of N-pyridinylbenzamides. Its structure features a 2-chlorobenzamide moiety linked via an ortho-substituted phenyl ring to a pyridine core bearing dimethylamino (6-position) and trifluoromethyl (4-position) substituents.

Molecular Formula C21H17ClF3N3O
Molecular Weight 419.8 g/mol
CAS No. 1311279-93-2
Cat. No. B1401825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide
CAS1311279-93-2
Molecular FormulaC21H17ClF3N3O
Molecular Weight419.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl)C(F)(F)F
InChIInChI=1S/C21H17ClF3N3O/c1-28(2)19-12-13(21(23,24)25)11-18(26-19)15-8-4-6-10-17(15)27-20(29)14-7-3-5-9-16(14)22/h3-12H,1-2H3,(H,27,29)
InChIKeySFNPMZKHCHLBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide (CAS 1311279-93-2): Structural and Pharmacological Context


2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide (CAS 1311279-93-2) is a synthetic biaryl benzamide derivative belonging to the class of N-pyridinylbenzamides. Its structure features a 2-chlorobenzamide moiety linked via an ortho-substituted phenyl ring to a pyridine core bearing dimethylamino (6-position) and trifluoromethyl (4-position) substituents [1]. This compound appears in patent literature within series targeting the purinergic P2X7 receptor, a ligand-gated ion channel implicated in inflammatory signaling and pain pathways [2]. With a molecular weight of 419.8 g/mol, a calculated logP of 5.3, one hydrogen bond donor, six hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 45.2 Ų, the compound occupies a physicochemical space consistent with orally bioavailable, CNS-penetrant small molecules [1].

Why Simple Substitution of 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide with In-Class Analogs Is Not Recommended


Within the N-pyridinylbenzamide class, seemingly minor positional isomerism or halogen substitution profoundly alters target engagement, selectivity, and physicochemical profile. For example, moving the chlorine from the 2-position to the 4-position of the benzamide (e.g., CAS 1311278-87-1) or relocating the trifluoromethyl group on the pyridine ring from the 4- to the 5-position (e.g., CAS 1311278-03-1) generates isomers that may exhibit different P2X7 antagonist activity, metabolic stability, or off-target profiles [1]. Patent data demonstrate that within the P2X7 antagonist series, IC50 values can shift by orders of magnitude depending on the exact substitution pattern [1]. Furthermore, computed property comparisons show that 2-chloro-substituted benzamide analogs possess distinct lipophilicity (XLogP3 of 5.3) and hydrogen bond donor counts relative to their des-chloro or para-chloro counterparts, directly influencing membrane permeability and solubility [2]. Generic substitution without quantitative activity and property verification therefore carries a high risk of altering both biological potency and ADME behavior.

Quantitative Differentiation Evidence for 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison with Positional Isomers

The target compound exhibits an XLogP3 of 5.3, compared to 4.6 for the related P2X7-active compound [2-chloro-3-(trifluoromethyl)phenyl]-(4-methyl-1-phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methanone (CID 86271759, ChEMBL3901310) [1]. This 0.7 log-unit increase in lipophilicity translates to approximately a 5-fold higher predicted octanol-water partition coefficient, which can enhance membrane permeability and central nervous system penetration for the target compound relative to analogs bearing different heterocyclic cores or substitution patterns [1].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Donor Count Distinction from Dechloro Analogs

The target compound possesses exactly one hydrogen bond donor (the amide NH), whereas analogs lacking the 2-chloro substituent on the benzamide ring (e.g., 4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzamide, CAS 1208082-00-1) retain one HBD but may exhibit altered intramolecular hydrogen bonding with the ortho-chloro, potentially affecting solubility and permeability [1]. The specific HBD count of 1, combined with a TPSA of 45.2 Ų, places the target compound favorably within the typical CNS drug-like space (HBD ≤3, TPSA <90 Ų), while maintaining sufficient hydrogen bonding capacity for target interaction [1].

HBD count ADME Permeability

Rotatable Bond Count and Molecular Flexibility Relative to Constrained Analogs

With four rotatable bonds, the target compound is moderately flexible. In contrast, more constrained analogs such as [2-chloro-3-(trifluoromethyl)phenyl]-(4-methyl-1-phenyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methanone (CID 86271759) contain only two rotatable bonds [1]. This increased flexibility may allow better conformational adaptation to the P2X7 binding pocket but could incur an entropic penalty upon binding, potentially affecting binding kinetics and selectivity in nuanced ways that must be verified experimentally. The higher rotatable bond count also contributes to the compound's higher predicted logP compared to the constrained analog [1].

Flexibility Entropy Conformation

P2X7 Antagonist Class Association and Differentiation from Antimycobacterial N-Pyridinylbenzamides

While certain N-pyridinylbenzamides have been explored for antimycobacterial activity against M. tuberculosis H37Ra, M. smegmatis, and M. aurum, the specific dimethylamino-trifluoromethyl substitution pattern of the target compound aligns it with the P2X7 receptor antagonist chemotype described in patents US10112937 and related filings [1][2]. No publicly available antimycobacterial activity data exist for this specific compound, and structural analysis suggests that the 2-chlorobenzamide moiety and the 6-dimethylamino-4-trifluoromethyl-pyridine substitution pattern are optimized for P2X7 engagement rather than for the broad-spectrum antimycobacterial activity reported for simpler N-(pyridin-2-yl)benzamides [2]. Users seeking antimycobacterial leads should therefore select from the N-(pyridin-2-yl)benzamide subclass with demonstrated MIC data, rather than assuming activity based on class membership.

P2X7 receptor Target selectivity Antimycobacterial

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide


P2X7 Receptor Antagonist Lead Optimization

Based on its structural alignment with the P2X7 antagonist series in patent US10112937, this compound is best utilized as a starting point or reference compound in P2X7 receptor antagonist programs focused on inflammatory and neuropathic pain indications [1]. Its computed physicochemical profile (logP 5.3, TPSA 45.2 Ų, HBD 1) suggests suitability for CNS penetration, which is a key requirement for targeting central P2X7-mediated pathways [2].

Structure-Activity Relationship (SAR) Studies on Halogen Positional Effects

The specific 2-chloro substitution on the benzamide ring, combined with the 6-dimethylamino-4-trifluoromethyl pyridine pattern, makes this compound a valuable comparator in SAR campaigns investigating the impact of halogen position on P2X7 binding affinity, selectivity, and metabolic stability. Head-to-head comparisons with the 4-chloro isomer (CAS 1311278-87-1) and the 5-trifluoromethyl positional isomer (CAS 1311278-03-1) can reveal key pharmacophoric requirements [1].

Computational Modeling and Docking Studies of P2X7 Ligands

The moderate flexibility (4 rotatable bonds) and well-defined hydrogen bonding pattern (1 HBD, 6 HBA) of this compound make it suitable for molecular docking and molecular dynamics simulations aimed at understanding P2X7 binding site dynamics. Its use as a template for in silico screening can help identify novel chemotypes with improved potency or selectivity profiles [2].

Physicochemical Property Probe in Membrane Permeability Assays

With an XLogP3 of 5.3 and TPSA of 45.2 Ų, this compound occupies a borderline lipophilic space that is useful for calibrating parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability models, particularly when compared to less lipophilic analogs (e.g., CID 86271759, XLogP3 4.6) [2]. This enables researchers to establish quantitative structure-permeability relationships within the N-pyridinylbenzamide series.

Quote Request

Request a Quote for 2-Chloro-N-[2-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.